Iso Rizatriptan-d6 is a stable isotope-labeled derivative of Rizatriptan, a medication primarily used for the treatment of migraines. The compound is characterized by the incorporation of deuterium atoms, which are isotopes of hydrogen. This modification enhances its utility in pharmacokinetic studies and analytical chemistry, allowing researchers to trace the compound's behavior in biological systems more accurately.
Iso Rizatriptan-d6 is synthesized from Rizatriptan through various chemical processes that involve the introduction of deuterium at specific positions within the molecule. The compound is cataloged under CAS number 1329834-30-1 and has a molecular formula of C15H13D6N5, with a molecular weight of 269.34 g/mol .
Iso Rizatriptan-d6 falls under the category of pharmaceutical compounds, specifically as a stable isotope-labeled drug. It is classified as a serotonin receptor agonist, targeting the 5-HT1 receptor subtype, which plays a crucial role in the modulation of pain pathways associated with migraines.
The synthesis of Iso Rizatriptan-d6 typically involves several steps that introduce deuterium into the Rizatriptan structure. One common method includes:
The synthesis process may involve techniques such as:
Iso Rizatriptan-d6 maintains a similar structure to its parent compound, Rizatriptan, with specific hydrogen atoms replaced by deuterium atoms. The molecular structure can be represented as follows:
The molecular weight of Iso Rizatriptan-d6 is approximately 269.34 g/mol, making it chemically similar to its non-deuterated counterpart while allowing for distinct analytical differentiation due to its isotopic labeling .
Iso Rizatriptan-d6 can participate in various chemical reactions similar to those involving Rizatriptan. These include:
The reactions are typically conducted under controlled conditions using solvents such as ethyl acetate or methanol and monitored using chromatographic techniques to ensure product purity and yield .
Iso Rizatriptan-d6 acts similarly to Rizatriptan by selectively agonizing serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes. This interaction leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release.
The mechanism involves:
Relevant analyses such as differential scanning calorimetry (DSC) and infrared spectroscopy (IR) can provide insights into thermal properties and functional group identification .
Iso Rizatriptan-d6 is primarily utilized in research settings for:
Iso Rizatriptan-d6 is a deuterated isotopologue of the serotonin receptor agonist rizatriptan, featuring six deuterium atoms (²H or D) strategically incorporated at both N-methyl groups. Its molecular formula is C₁₅H₁₃D₆N₅, with a molecular weight of 269.34 g/mol [2] [4] [8]. The deuterium atoms replace all hydrogen atoms in the two methyl groups (–N(CH₃)₂) of the ethanamine side chain, resulting in the labeled group –N(CD₃)₂ [5] [8]. This modification is chemically inert and does not alter the primary pharmacophore—the indole-triazole scaffold responsible for 5-HT₁B/₁D receptor binding [8] [9].
Table 1: Key Structural Features of Iso Rizatriptan-d6
Feature | Description |
---|---|
Deuterium Positions | Six ²H atoms exclusively at the dimethylamino group (–N(CD₃)₂) |
Core Pharmacophore | 5-(1,2,4-triazol-1-ylmethyl)-1H-indole |
Molecular Formula | C₁₅H₁₃D₆N₅ |
Molecular Weight | 269.34 g/mol |
The systematic IUPAC name for this compound is:2-[5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-2-yl]-N,N-bis(trideuteriomethyl)ethanamine [5] [8]. The CAS Registry Number 1329834-30-1 uniquely identifies Iso Rizatriptan-d6 and distinguishes it from non-deuterated rizatriptan (CAS 145202-66-0) and other isotopes [2] [4] [6]. This CAS number is universally recognized in chemical databases, procurement sources, and regulatory documentation, ensuring precise tracking in research contexts [6] [8].
Structurally, Iso Rizatriptan-d6 is identical to rizatriptan except for the six deuterium atoms at the terminal amine group. This isotopic substitution induces a mass increase of 6 Da compared to the parent compound (molecular weight 269.34 vs. 269.34 - 6 + 6×1.008 ≈ 263.33 g/mol for non-deuterated form). Crucially, deuterium labeling minimally affects steric bulk and electronic properties due to similar atomic radii of C–H and C–D bonds [8]. However, the kinetic isotope effect may alter metabolic pathways—deuterium-carbon bonds exhibit higher stability against oxidative metabolism, a property exploited in tracer studies [2] [8] [9].
Table 2: Structural Comparison with Non-Deuterated Rizatriptan
Property | Iso Rizatriptan-d6 | Rizatriptan | Significance |
---|---|---|---|
Molecular Formula | C₁₅H₁₃D₆N₅ | C₁₅H₁₉N₅ | Mass shift for analytical detection |
Terminal Amine | –N(CD₃)₂ | –N(CH₃)₂ | Site of metabolic resistance |
logP | ~1.91* | ~1.90* | Near-identical lipophilicity |
Pharmacophore | Preserved indole-triazole core | Identical core | Unaltered receptor binding |
* Calculated partition coefficients from computational data [6] [8]
Mass Spectrometry (MS):Electrospray ionization mass spectrometry (ESI-MS) shows a characteristic [M+H]⁺ peak at m/z 275.38 (vs. m/z 269.35 for non-deuterated rizatriptan), confirming +6 Da mass shift. Tandem MS/MS reveals fragmentation patterns identical to rizatriptan, except deuterium retention in fragments containing the –N(CD₃)₂ group [8].
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR):IR spectra exhibit attenuated C–H stretching vibrations (2800–3000 cm⁻¹) relative to rizatriptan, while preserving other key absorptions: N–H stretch (~3400 cm⁻¹), triazole C=N (1600 cm⁻¹), and indole ring vibrations (1500–1450 cm⁻¹) [4] [8].
Table 3: Diagnostic Spectroscopic Signatures
Technique | Key Features |
---|---|
MS | [M+H]⁺ at m/z 275.38; M+6 isotope cluster |
¹H NMR | Disappearance of –N(CH₃)₂ signal; indole H-3 (δ 7.1 ppm), triazole H-5 (δ 8.2 ppm) |
¹³C NMR | Quintet at δ ~45.6 ppm for –N(CD₃)₂; indole C-2 (δ 102.1 ppm) |
IR | C–D stretch (2050–2200 cm⁻¹, weak); preserved pharmacophore absorptions |
Table 4: Comprehensive Compound Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 2-[5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-2-yl]-N,N-bis(trideuteriomethyl)ethanamine |
CAS Number | 1329834-30-1 |
Molecular Formula | C₁₅H₁₃D₆N₅ |
SMILES | C(CN(C([2H])([2H])[2H])C([2H])([2H])[2H])C₁=CC=₂C(N₁)=CC=C(CN₃C=NC=N₃)C₂ |
Canonical InChI | InChI=1S/C15H19N5/c1-19(2)6-5-14-8-13-7-12(3-4-15(13)18-14)9-20-11-16-10-17-20/h3-4,7-8,10-11,18H,5-6,9H2,1-2H3/i1D3,2D3 |
InChIKey | ABKUUFDCAHYSCG-WFGJKAKNSA-N |
Synonym | N,N-(Dimethyl-d6)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9